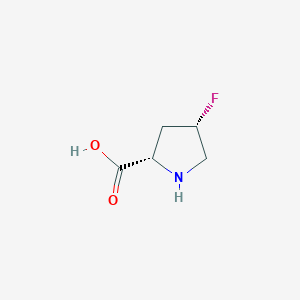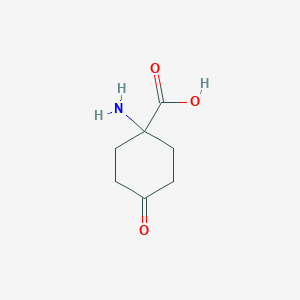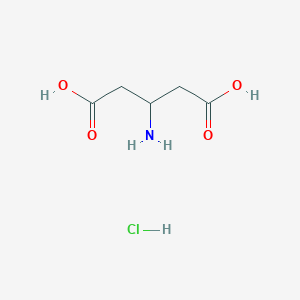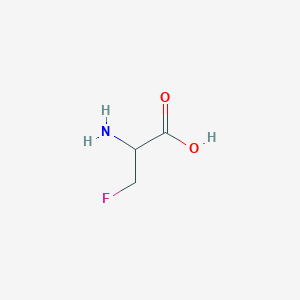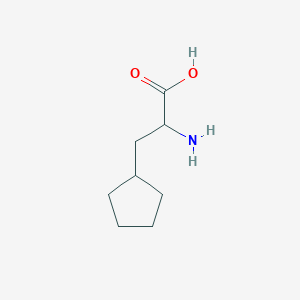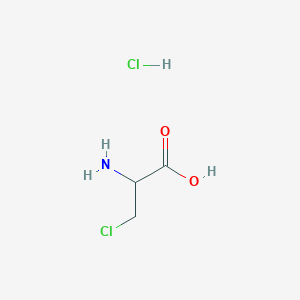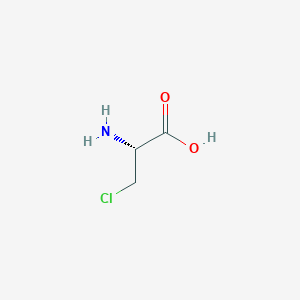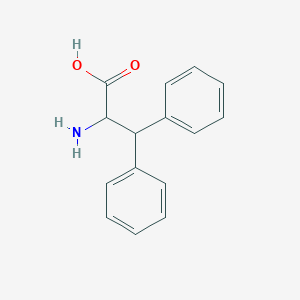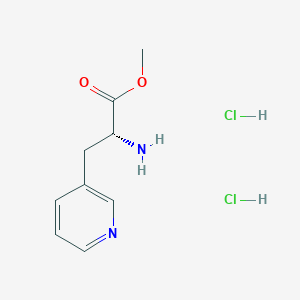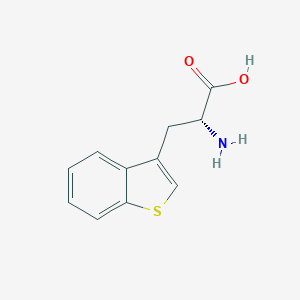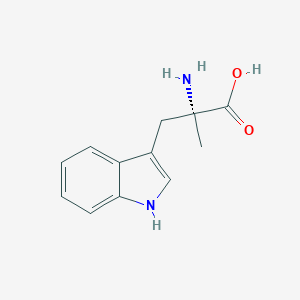
α-メチル-D-トリプトファン
概要
説明
Alpha-Methyl-D-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It is characterized by the presence of a methyl group attached to the alpha carbon of the tryptophan molecule. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
作用機序
Target of Action
Alpha-Methyl-D-Tryptophan (α-MDT) primarily targets the amino acid transporter ATBo . This transporter’s expression is upregulated in cancer, making it a significant target for α-MDT . Additionally, α-MDT targets the IDO1 pathway , a crucial pathway involved in immune regulation .
Mode of Action
α-MDT acts as a blocker of the ATBo transporter , inhibiting its function and potentially affecting the transport of amino acids within the cell. It also acts on the IDO1 pathway, relieving IDO1-mediated immunosuppression . This action can have significant effects on immune cells, creating an artificially Tryptophan-related signal .
Biochemical Pathways
The primary biochemical pathway affected by α-MDT is the Tryptophan metabolism pathway . This pathway produces a series of metabolites called Tryptophan Catabolics (TRYCATs), which are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . These metabolites are closely associated with neurological and psychiatric disorders .
Pharmacokinetics
The pharmacokinetics of α-MDT have been characterized in rodents . It has been found to have high oral bioavailability and a long elimination half-life . The compound is stable in plasma and shows low protein binding . These properties suggest that α-MDT could have good bioavailability and a prolonged duration of action in the body.
Result of Action
The action of α-MDT leads to several molecular and cellular effects. By blocking the ATBo transporter, it can affect the transport of amino acids within the cell, potentially influencing cellular metabolism . Its action on the IDO1 pathway can relieve IDO1-mediated immunosuppression, potentially enhancing immune responses . Moreover, its impact on Tryptophan metabolism can lead to changes in the levels of TRYCATs, which can influence various pathological processes .
科学的研究の応用
Alpha-Methyl-D-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various tryptophan derivatives and as a probe for studying indole chemistry.
Biology: The compound is employed in studies of amino acid transport and metabolism, particularly in the context of cancer research where it serves as a tool to investigate tryptophan metabolism pathways.
Medicine: Alpha-Methyl-D-tryptophan is used in the development of diagnostic imaging agents for positron emission tomography (PET) scans, aiding in the detection of tumors and other pathological conditions.
Industry: The compound finds applications in the production of pharmaceuticals and as a component in specialized biochemical assays.
生化学分析
Biochemical Properties
Alpha-Methyl-D-tryptophan participates in a variety of biochemical reactions . It interacts with several enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
Alpha-Methyl-D-tryptophan has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Alpha-Methyl-D-tryptophan involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Alpha-Methyl-D-tryptophan to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alpha-Methyl-D-tryptophan change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Alpha-Methyl-D-tryptophan vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Alpha-Methyl-D-tryptophan is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Alpha-Methyl-D-tryptophan is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Alpha-Methyl-D-tryptophan and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Methyl-D-tryptophan can be synthesized through several chemical routes. One common method involves the alkylation of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the methylated product.
Industrial Production Methods: In industrial settings, the production of alpha-Methyl-D-tryptophan may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions: Alpha-Methyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of alpha-Methyl-D-tryptophan can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of reduced tryptophan derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Halogenated or nitro-substituted tryptophan derivatives.
類似化合物との比較
Alpha-Methyl-D-tryptophan can be compared with other tryptophan derivatives such as:
1-Methyl-D-tryptophan: Another methylated tryptophan derivative that acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism.
5-Methyl-D-tryptophan: A derivative with a methyl group at the 5-position of the indole ring, used in studies of serotonin receptor interactions.
Alpha-Methyl-L-tryptophan: The L-enantiomer of alpha-Methyl-D-tryptophan, which has different biological activities and applications.
Uniqueness: Alpha-Methyl-D-tryptophan is unique due to its specific stereochemistry and the position of the methyl group, which confer distinct biochemical properties and make it a valuable tool in research and industrial applications.
特性
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350249 | |
| Record name | (R)-a-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56452-52-9 | |
| Record name | (R)-a-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




